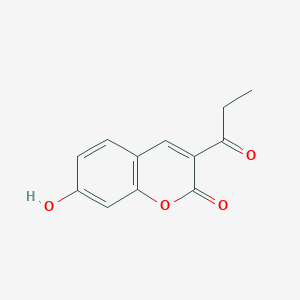

7-hydroxy-3-propionyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

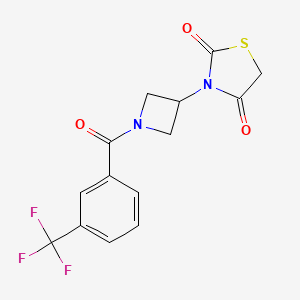

“7-hydroxy-3-propionyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 500364-48-7 . It has a molecular weight of 218.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3 . This indicates the compound has 12 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The compound has a molecular weight of 218.21 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The chemical compound 7-hydroxy-3-propionyl-2H-chromen-2-one and its derivatives are subject to various synthetic routes and biological activity screenings. One study focused on synthesizing hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, revealing antimicrobial and antioxidant activities. This illustrates the compound's potential in developing therapeutics with antimicrobial properties (Hatzade et al., 2008).

Photophysical Properties

Another research avenue explores the photophysical characteristics of similar compounds, like 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one. This compound showed fluorescence with good Stoke shift values, indicating its use in fluorescent probes for biological and chemical sensing (Yadav et al., 2015).

Synthesis of Warfarin Analogues

The synthesis of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Warfarin™) and its analogues using novel polystyrene-supported TBD catalysts highlights the role of this compound derivatives in medicinal chemistry, particularly in the development of anticoagulant drugs (Alonzi et al., 2014).

Green Synthesis Approaches

A significant application is the green synthesis of 3-Se/S-chromones, showcasing an environmentally friendly method to produce 3-Se/S-4H-chromen-4-ones without solvents. This method aligns with sustainable chemistry goals, offering a greener protocol for synthesizing chromen-4-ones derivatives (Rafique et al., 2017).

Catalyst-Free Synthesis of Benzo[f]furo[3,2-c]chromen-4-(5H)-Ones

Research on catalyst-free, solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones underlines the chemical's utility in creating bioactive compounds efficiently and sustainably (Kumar et al., 2015).

Propiedades

IUPAC Name |

7-hydroxy-3-propanoylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLKCRHSDZUCGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2687084.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]but-2-enamide](/img/structure/B2687086.png)

![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)

![N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687096.png)

![3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2687097.png)

![2-chloro-N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2687098.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2687101.png)